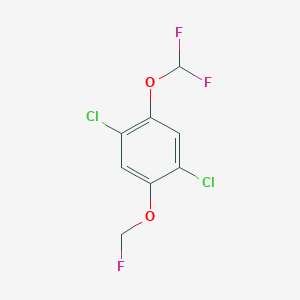
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzamide moiety with a sulfanyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the condensation of benzamide with a thiol compound under controlled conditions to form the benzamidomethylsulfanyl group. This is followed by the introduction of the methylamino group through a substitution reaction. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that enhance reaction rates and yields is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzamide moiety can bind to enzyme active sites, while the sulfanyl and methylamino groups can modulate the compound’s reactivity and binding affinity. This allows the compound to exert its effects by inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring.
Benzoxazoles: Benzoxazoles are bicyclic compounds with a benzene ring fused to an oxazole ring.
Uniqueness
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a benzamide moiety with a sulfanyl and methylamino group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C14H17F3N2O5S |
|---|---|
Molecular Weight |
382.36 g/mol |
IUPAC Name |
(2R)-3-(benzamidomethylsulfanyl)-2-(methylamino)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O3S.C2HF3O2/c1-13-10(12(16)17)7-18-8-14-11(15)9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17);(H,6,7)/t10-;/m0./s1 |
InChI Key |
ASOAAWFUOVSJOU-PPHPATTJSA-N |
Isomeric SMILES |
CN[C@@H](CSCNC(=O)C1=CC=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CNC(CSCNC(=O)C1=CC=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
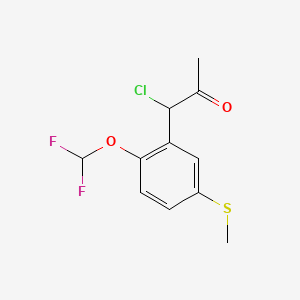
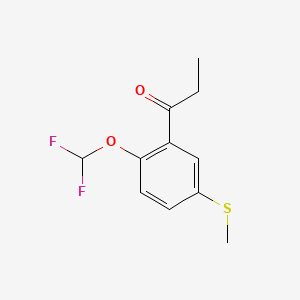
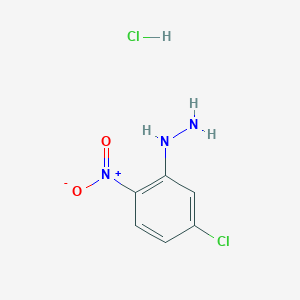
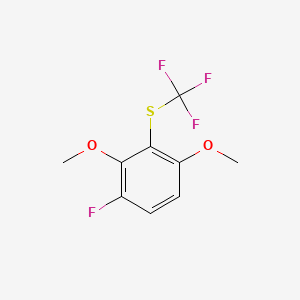
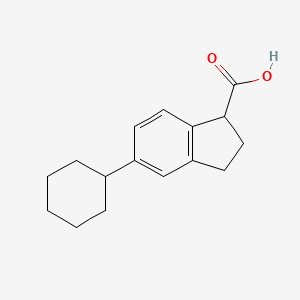

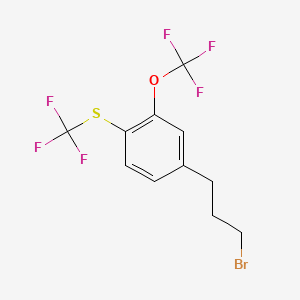
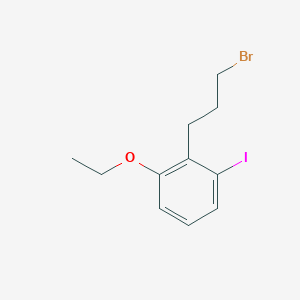


![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
